(R)-(+)-Citronellic acid (CAS 18951-85-4) is an enantiopure monoterpene carboxylic acid widely procured as a chiral pool building block for asymmetric synthesis and advanced analytical workflows[1]. Presenting as a clear, pale yellow liquid with an optical rotation of [α]25/D +8° (neat), it provides a stable, readily functionalizable remote stereocenter at the C3 position [2]. In industrial and laboratory settings, it is prioritized over its aldehyde precursor (citronellal) due to its superior oxidative stability and direct suitability for amidation and esterification reactions [3]. Its primary value proposition lies in its high enantiomeric excess, which is critical for dictating downstream stereocontrol in multi-step syntheses of macrolides, chiral resolution agents, and specialized agricultural or fragrance compounds[1].
Substituting (R)-(+)-citronellic acid with racemic citronellic acid or the (S)-(-)-enantiomer critically compromises stereocontrolled applications [1]. In total synthesis, utilizing the racemic baseline generates inseparable diastereomeric mixtures, halving the theoretical yield of target stereoisomers and drastically increasing purification costs [1]. Furthermore, in analytical workflows where the compound acts as a chiral derivatizing agent for NMR spectroscopy, enantiopurity is strictly required to induce measurable anisotropic chemical shifts; racemic mixtures fail to resolve these signals entirely [2]. Finally, in biological formulations, the (R)- and (S)-enantiomers exhibit distinct binding affinities, meaning substitution directly alters the end-product's inhibitory efficacy against specific pathogens [3].
In the total synthesis of the marine macrolide (-)-Laulimalide, (R)-(+)-citronellic acid serves as the essential chiral starting material for the C3-C14 fragment. Utilizing the enantiopure (R)-isomer allows for a highly stereocontrolled 7-step sequence, achieving a 29% overall yield for the subunit [1]. If racemic citronellic acid were used as the baseline, the lack of initial stereocontrol would result in a diastereomeric mixture, effectively reducing the maximum theoretical yield of the desired enantiomer by at least 50% and requiring extensive chromatographic separation[1].
| Evidence Dimension | Subunit Synthesis Yield & Stereopurity |
| Target Compound Data | 29% overall yield (7 steps) with preserved target stereochemistry |
| Comparator Or Baseline | Racemic citronellic acid |
| Quantified Difference | >50% reduction in effective yield due to diastereomer formation |
| Conditions | 7-step synthetic route including asymmetric aldol and Stille coupling |
Procurement of the enantiopure (R)-isomer is mandatory for viable scale-up of complex natural products, avoiding the severe yield penalties associated with racemic starting materials.
(R)-(+)-Citronellic acid is utilized as a chiral derivatizing agent to determine the absolute configuration of remote stereocenters, such as those in 3-methylcarboxylic acids. When coupled with chiral amines, the (R)-isomer induces a distinct anisotropic shielding effect, resulting in a quantifiable chemical shift difference (Δδ) of +0.033 ppm for the C(3)-methyl group between diastereomers [1]. Racemic citronellic acid cannot be used for this purpose, as it generates a complex mixture of four diastereomers, completely obscuring the NMR signals required for stereochemical assignment [1].
| Evidence Dimension | NMR Chemical Shift Resolution (Δδ) |
| Target Compound Data | Δδ = +0.033 ppm for C(3)-methyl group |
| Comparator Or Baseline | Racemic citronellic acid |
| Quantified Difference | Complete loss of signal resolution (0 ppm effective Δδ for assignment) |
| Conditions | 1H NMR (500 MHz) of derivatized amides in CDCl3 |
For analytical chemists, procuring the enantiopure (R)-form is an absolute prerequisite for its use as a chiral derivatizing agent in NMR configuration studies.
The biological activity of citronellic acid isomers exhibits strict enantiomeric dependence. In vapor-phase inhibition assays against the postharvest citrus pathogen Penicillium digitatum, the (R)-(+)-isomer demonstrated greater inhibitory efficacy than the (S)-(-)-isomer at intermediate concentrations [1]. Specifically, at 6 μL/L exposure, (R)-(+)-citronellic acid yielded a statistically significant reduction in colony-forming units compared to the (S)-isomer, highlighting that stereochemistry directly influences pathogen binding and fungistatic action [1].
| Evidence Dimension | Pathogen Inhibition (P. digitatum) |
| Target Compound Data | Higher inhibitory activity at 6 μL/L |
| Comparator Or Baseline | (S)-(-)-citronellic acid |
| Quantified Difference | Statistically significant increase in inhibition for the R-isomer |
| Conditions | Vapor-phase exposure at 6 μL/L in in vitro culture assays |
When formulating bio-based agricultural treatments, selecting the (R)-enantiomer ensures optimal fungistatic performance that the (S)-isomer cannot match.
Due to its stable, remote C3 stereocenter, (R)-(+)-citronellic acid is the optimal precursor for synthesizing complex macrolide subunits, such as the C3-C14 fragment of (-)-Laulimalide and the octalactins [1]. Procurement of the enantiopure form is essential to maintain stereocontrol across multi-step routes and avoid the >50% yield loss associated with racemic starting materials [1].
In analytical laboratories, (R)-(+)-citronellic acid is utilized to derivatize chiral amines and alcohols to determine their absolute configuration [2]. Its ability to induce a quantifiable +0.033 ppm Δδ shift makes it a superior choice over racemic mixtures, which fail to resolve the necessary NMR signals[2].
For the development of vapor-phase treatments against postharvest citrus pathogens like P. digitatum, (R)-(+)-citronellic acid is preferred over the (S)-isomer due to its higher inhibitory efficacy at 6 μL/L concentrations [3]. This makes it a highly specific candidate for advanced, bio-based active packaging formulations [3].
Irritant